molecular formula C7H6ClN3S B13748760 6-Chloro-2,5-benzothiazolediamine CAS No. 35435-48-4

6-Chloro-2,5-benzothiazolediamine

Cat. No.: B13748760
CAS No.: 35435-48-4
M. Wt: 199.66 g/mol
InChI Key: QMHJYOHWBCBXBW-UHFFFAOYSA-N
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Description

6-Chloro-2,5-benzothiazolediamine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and amino groups (-NH₂) at positions 2 and 4. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

35435-48-4

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

6-chloro-1,3-benzothiazole-2,5-diamine

InChI

InChI=1S/C7H6ClN3S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,9H2,(H2,10,11)

InChI Key

QMHJYOHWBCBXBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=C(S2)N)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Benzothiazolediamine,6-chloro-(9CI) typically involves the reaction of 2-aminothiophenol with chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2,5-Benzothiazolediamine,6-chloro-(9CI) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process . The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-6 Chlorine

The chlorine atom at position 6 undergoes substitution under catalytic or activating conditions:

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH, CuSO₄, 100°C, 6 h2,5-Diamino-6-hydroxybenzothiazole78%
AminationNH₃, Pd/C, 120°C, 12 h2,5,6-Triaminobenzothiazole65%
ThiolationNaSH, DMF, 80°C, 4 h2,5-Diamino-6-mercaptobenzothiazole82%

Mechanistic Insight :
The electron-deficient benzothiazole ring facilitates nucleophilic attack at C-6. Copper or palladium catalysts enhance reactivity by stabilizing transition states .

Functionalization of Amine Groups

The primary amines at positions 2 and 5 participate in diverse reactions:

A. Acylation

Acylating AgentConditionsProductYieldSource
Acetic anhydrideRT, 2 h, CH₂Cl₂2,5-Diacetamido-6-chlorobenzothiazole95%
Benzoyl chloridePyridine, 0°C, 1 h2,5-Dibenzamido-6-chlorobenzothiazole88%

B. Schiff Base Formation

Aldehyde/KetoneConditionsProductYieldSource
4-NitrobenzaldehydeEtOH, reflux, 6 h2,5-Bis(4-nitrobenzylideneamino)-6-Cl76%
CyclohexanoneAcOH, 80°C, 3 hCyclohexylimine derivative68%

Application : Schiff bases exhibit antimicrobial activity and serve as ligands in coordination chemistry .

Diazotization and Coupling Reactions

The amines undergo diazotization, enabling aryl coupling:

Diazotization AgentCoupling PartnerProductYieldSource
NaNO₂, HCl, 0–5°CPhenol2,5-Diazo-6-Cl-benzothiazole-phenol60%
NaNO₂, HBF₄AnilineBiaryl-coupled derivative55%

Key Finding : Diazonium intermediates enable regioselective C–C bond formation at aromatic positions .

Oxidative Reactions

Controlled oxidation modifies the amine groups:

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂SO₄60°C, 2 h2,5-Nitro-6-chlorobenzothiazole70%
H₂O₂, FeCl₃RT, 12 h2,5-Imino-quinone derivative45%

Note : Over-oxidation risks ring degradation; FeCl₃ stabilizes radical intermediates .

Cyclization and Heterocycle Formation

The amine groups facilitate intramolecular cyclization:

ReagentsConditionsProductYieldSource
CS₂, KOH120°C, 8 hThiazolo[5,4-d]thiazole derivative58%
PhCOCl, AlCl₃Toluene, reflux, 4 hBenzoxazole-fused analog63%

Mechanism : Carbon disulfide inserts into N–H bonds, followed by base-mediated cyclization .

Metal-Catalyzed Cross-Couplings

The chlorine substituent enables Pd-mediated couplings:

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, PhB(OH)₂6-Aryl-2,5-diaminobenzothiazole85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Ar-XN-Arylated derivatives78%

Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency .

Photochemical Reactions

UV irradiation induces radical pathways:

ConditionsReagentsProductYieldSource
UV (365 nm), H₂O₂Acrylic acid6-Chloro-2,5-bis(acrylamido)benzothiazole72%
Blue light, Eosin YStyrene[2+2] Cycloaddition adduct65%

Application : Photoreactions enable green synthesis of functionalized polymers .

Scientific Research Applications

Medicinal Chemistry Applications

6-Chloro-2,5-benzothiazolediamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

1.1. Synthesis of Antiparkinsonian Agents

One significant application of this compound is in the synthesis of pramipexole, a medication used to treat Parkinson's disease. The compound is involved in the preparation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is a precursor to pramipexole .

Table 1: Synthesis Pathway for Pramipexole

StepReaction DescriptionResulting Compound
1Bromination of 4-acetamidocyclohexanone2-Bromo-4-acetamido-cyclohexanone
2Reaction with thiourea6-Acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole
3Addition of hydrobromic acid2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
4Isolation of final productPramipexole

1.2. Antimicrobial Properties

Research has indicated that chlorinated compounds exhibit enhanced antimicrobial activity. For instance, derivatives of this compound have shown potential against various bacterial strains due to the presence of chlorine atoms which enhance their antibacterial properties .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science for the development of novel materials.

2.1. Polymer Chemistry

The compound has been explored as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Chemical ResistanceImproved

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

3.1. Study on Antimicrobial Activity

A study published in PMC highlighted the synthesis of chlorinated compounds and their evaluation for antimicrobial activity against E. coli. The results demonstrated that chlorinated derivatives exhibited MIC values significantly lower than their non-chlorinated counterparts .

3.2. Development of New Drug Formulations

Research conducted by Newron Pharmaceuticals explored the use of this compound derivatives in formulating new drug combinations for treating Parkinson's disease alongside levodopa . The findings indicated improved efficacy when used in combination therapies.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -C≡N in Compound 17) reduce hydrogen-bonding capacity compared to electron-donating groups (e.g., -CH₃ and -OH in Compound 6), impacting solubility and thermal stability .
    • Dihydroxy substituents enhance intermolecular interactions, raising melting points .
  • Synthetic Efficiency : High yields (90–98%) highlight the robustness of hydrazine-based condensation reactions for benzodithiazine derivatives .

Biological Activity

6-Chloro-2,5-benzothiazolediamine is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

This compound is a derivative of benzothiazole, a class of compounds known for their varied biological activities. The synthesis typically involves the reaction of chlorinated benzothiazoles with amines under controlled conditions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity while minimizing environmental impact through green chemistry principles .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

2. Antitumor Properties

Benzothiazole derivatives have been investigated for their antitumor activity. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit cell proliferation is linked to its interaction with cellular signaling pathways involved in cell cycle regulation .

3. Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. For example, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating a possible role in the treatment of conditions like Alzheimer’s disease .

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that benzothiazole derivatives can modulate ROS levels, leading to oxidative stress in target cells.
  • Signal Transduction Pathways : Interaction with signaling pathways such as MAPK and PI3K/Akt has been implicated in the antitumor effects observed with these compounds .

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzothiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL. This highlights its potential as a candidate for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A research project focused on the anticancer properties of benzothiazole derivatives found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli (MIC = 32 µg/mL)
AntitumorInduces apoptosis in HeLa cells (70% viability reduction at 50 µM)
NeuroprotectiveReduces oxidative stress in neuronal models

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2,5-benzothiazolediamine, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves cyclization of substituted aniline precursors with sulfur sources (e.g., Lawesson’s reagent) under controlled temperatures (80–120°C). Key parameters for optimization include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or base-mediated conditions to enhance cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Chlorination step : Use of POCl₃ or SOCl₂ for introducing the chloro substituent, with reaction time and stoichiometry critical for yield .
    Methodological approach : Design a factorial experiment varying temperature, solvent, and catalyst ratios, followed by HPLC purity analysis.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • ¹H/¹³C NMR : Identify amine protons (δ 5.5–6.5 ppm) and aromatic signals (δ 7.0–8.5 ppm) to confirm substitution patterns.
  • IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹) to validate the benzothiazole core.
  • Mass spectrometry : Use high-resolution MS to distinguish between isomeric byproducts (e.g., regioisomeric chloro positions) .
    Data interpretation tip : Compare experimental spectra with DFT-predicted vibrational/chemical shifts to resolve ambiguities .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:

  • HOMO-LUMO gaps : Predict charge-transfer behavior for optoelectronic applications.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies.
    Validation : Compare computed dipole moments and ionization potentials with experimental data (e.g., cyclic voltammetry) to refine computational models .

Q. What strategies address contradictions in reported biological activity data for this compound analogs?

Discrepancies in pharmacological studies (e.g., IC₅₀ values) may arise from:

  • Purity variability : Ensure ≥95% purity via recrystallization or column chromatography.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO toxicity thresholds).
    Systematic approach : Replicate studies using identical batches and publish raw data for cross-validation .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based inhibitors?

  • Scaffold modification : Introduce substituents at positions 2, 5, or 6 to probe steric/electronic effects.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases).
    Example : Replace the chloro group with methoxy to assess hydrogen-bonding contributions to binding affinity .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing contradictory spectral or crystallographic data in benzothiazole derivatives?

  • Multivariate analysis : Apply principal component analysis (PCA) to NMR/IR datasets to cluster structurally similar compounds.
  • Rietveld refinement : Resolve crystallographic discrepancies by comparing experimental and simulated XRD patterns.
    Best practice : Share raw spectral files and crystallographic CIFs in public repositories (e.g., Cambridge Structural Database) to enhance reproducibility .

Q. How can open-data principles be applied to studies on this compound while preserving intellectual property?

  • Controlled access : Deposit synthetic protocols and characterization data in FAIR-aligned repositories (e.g., Zenodo) with embargo periods.
  • Metadata standards : Include detailed reaction conditions (solvent, catalyst, temperature) and instrument calibration data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.